1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-1-ethanone
Description
1-[1-(4-Fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-1-ethanone is a fluorinated benzimidazole derivative characterized by a benzimidazole core substituted at the 1-position with a 4-fluorobenzyl group and at the 2-position with an ethanone moiety. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as enzymes and receptors . The 4-fluorobenzyl substituent enhances lipophilicity and metabolic stability, while the ethanone group provides a reactive site for further derivatization or hydrogen bonding. This compound is of interest in drug discovery, particularly in the development of anti-inflammatory, antimicrobial, and receptor-targeted agents .
Properties
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-11(20)16-18-14-4-2-3-5-15(14)19(16)10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRSEQPBCXPXTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-1-ethanone typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the 4-Fluorobenzyl Group: The benzimidazole core is then alkylated with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Addition of the Ethanone Moiety: Finally, the ethanone group is introduced via acylation using an appropriate acylating agent like acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-1-ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-1-ethanone involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The fluorobenzyl group may enhance the compound’s binding affinity and specificity, while the ethanone moiety can participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-1-ethanone and related compounds:
Key Comparisons:
Substituent Effects on Reactivity and Binding: The 4-fluorobenzyl group in the target compound increases lipophilicity and electron-withdrawing effects compared to non-fluorinated analogs like BB . This enhances metabolic stability and receptor affinity, as seen in synthetic cannabinoids (e.g., ADB-FUBINACA), where fluorinated benzyl groups improve CB1 receptor binding .
Pharmacological Activity: The pyrrolidinone derivative () exhibits improved solubility and central nervous system (CNS) penetration due to the polar lactam ring, contrasting with the ethanone group’s simplicity in the target compound . Nitro-substituted analogs (e.g., 1-[3-(5-nitro-1H-benzimidazol-1-yl)phenyl]ethanone) show higher reactivity and phototoxicity, likely due to nitro group-derived free radicals .
Synthetic Pathways: The target compound’s synthesis involves halogenated intermediates (e.g., α-chloro ketones), similar to methods used for 2-(4-(2,4-difluorophenyl)-triazolylthio)-1-phenylethanone derivatives . Unexpected N-demethylation/N-diarylation observed in related 4-fluorobenzyl benzimidazoles () highlights the substituent’s influence on reaction pathways, necessitating careful optimization .
Safety and Stability: Fluorinated ethanones (e.g., voriconazole photodegradants) are associated with phototoxicity via reactive oxygen species (ROS) generation . The target compound’s 4-fluorobenzyl group may mitigate this risk compared to ortho-fluorinated analogs (e.g., 2-fluorobenzyl derivatives in ) due to reduced steric strain .
Biological Activity
1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-1-ethanone is a benzimidazole derivative notable for its diverse biological activities. Benzimidazole compounds have gained significant attention in medicinal chemistry due to their broad spectrum of pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C16H15FN2O
- Molecular Weight : 268.29 g/mol
- CAS Number : 477871-62-8
- Predicted Boiling Point : 452.0 ± 47.0 °C
- Density : 1.22 ± 0.1 g/cm³
- pKa : 2.91 ± 0.10
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The benzimidazole core can inhibit various enzymes by binding to active sites, altering their function.
- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.
- Enhanced Binding Affinity : The presence of the 4-fluorobenzyl group likely increases the compound's binding affinity to its targets compared to non-substituted benzimidazole derivatives.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, a study showed that derivatives with similar structures displayed notable antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/ml) | Activity |
|---|---|---|
| Standard (Ampicillin) | 100 | Reference |
| 1-[1-(4-fluorobenzyl)-... | TBD | Potentially active |
Anticancer Activity
Benzimidazole derivatives are also recognized for their anticancer potential. A comprehensive review highlighted that several compounds within this class demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antiviral Activity
Some studies have reported antiviral effects for benzimidazole derivatives against viruses like HIV and HCV. For example, compounds with similar structures showed EC50 values ranging from 5.28 to 40 µM against HIV strains .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of benzimidazole derivatives, including those structurally related to 1-[1-(4-fluorobenzyl)-...]. Results demonstrated that certain derivatives exhibited significant antibacterial activity with MIC values lower than standard antibiotics .
Case Study 2: Anticancer Research
In a study involving various cancer cell lines, a benzimidazole derivative was shown to induce apoptosis in breast cancer cells. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .
Structure-Activity Relationship (SAR)
The SAR analysis of benzimidazole derivatives indicates that modifications on the benzene ring and the nitrogen atoms significantly impact biological activity. The introduction of electron-withdrawing groups like fluorine enhances the compound's potency by improving its electronic properties and solubility.
Q & A
Q. What are the key synthetic steps for preparing 1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-1-ethanone?
The synthesis involves two primary stages:
- Step 1: Formation of the benzimidazole core via refluxing 1H-benzimidazole with acetyl chloride to yield 1-(1H-benzimidazol-2-yl)ethanone .
- Step 2: Introduction of the 4-fluorobenzyl group through nucleophilic substitution or alkylation under reflux conditions, followed by recrystallization in methanol for purification . Key intermediates should be verified using NMR to confirm the presence of the fluorobenzyl moiety (e.g., aromatic protons at δ 7.2–7.4 ppm and fluorine signals at ~-115 ppm in NMR) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy: and NMR confirm the benzimidazole backbone and ketone group (C=O at ~200 ppm in NMR). NMR detects the fluorobenzyl substituent .
- IR Spectroscopy: A strong C=O stretch (~1700 cm) and aromatic C-H stretches (~3000 cm) are diagnostic .
- Mass Spectrometry: High-resolution MS validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Anti-inflammatory screening: COX-1/COX-2 inhibition assays or TNF-α/IL-6 cytokine suppression in macrophage models (e.g., RAW 264.7 cells) .
- Cytotoxicity: MTT or LDH assays in normal cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
- Catalyst screening: Test Lewis acids (e.g., AlCl) for Friedel-Crafts acylation efficiency .
- Reaction kinetics: Vary reflux duration (2–6 hours) and solvent polarity (e.g., DMF vs. ethanol) to minimize side products .
- Purification: Optimize recrystallization solvents (e.g., methanol/water gradients) or employ column chromatography with silica gel (ethyl acetate/hexane eluent) .
Q. How do crystallographic data inform molecular interactions and reactivity?
- Crystal structure analysis (e.g., monoclinic P2/c space group) reveals planarity of the benzimidazole ring and dihedral angles between substituents, influencing π-π stacking or hydrogen bonding with biological targets .
- Hydrogen-bonding networks (e.g., O-HN interactions) correlate with solubility and stability in aqueous media .
Q. How to resolve contradictions in reported biological activity data?
- Purity validation: Use HPLC (>95% purity threshold) to rule out impurities affecting assay results .
- Assay standardization: Compare protocols (e.g., IC values under consistent pH/temperature) across studies .
- Structural analogs: Test derivatives with modified fluorobenzyl or ketone groups to identify pharmacophore requirements .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments?
- Kinetic studies: Monitor intermediates via time-resolved NMR during hydrazine reactions .
- Computational modeling: DFT calculations predict electrophilic sites (e.g., ketone carbon) prone to nucleophilic attack .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
